2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-

Catalog No.
S13067025
CAS No.
628302-56-7
M.F
C10H14O5
M. Wt
214.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydrox...

CAS Number

628302-56-7

Product Name

2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-

IUPAC Name

5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxypyran-2-one

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

InChI

InChI=1S/C10H14O5/c1-3-7(12)10-6(5-11)8(14-2)4-9(13)15-10/h4,7,11-12H,3,5H2,1-2H3/t7-/m0/s1

InChI Key

JVACJZGMLHSRGA-ZETCQYMHSA-N

Canonical SMILES

CCC(C1=C(C(=CC(=O)O1)OC)CO)O

Isomeric SMILES

CC[C@@H](C1=C(C(=CC(=O)O1)OC)CO)O

Description

Annularin C is a pyranone.
2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- is a natural product found in Annulusmagnus triseptatus with data available.

2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- is a compound belonging to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a carbonyl group. This specific compound features a hydroxymethyl group and a methoxy group, contributing to its unique chemical properties. Pyranones are often studied for their potential applications in medicinal chemistry due to their biological activity and structural versatility .

The chemical reactivity of 2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- can be explored through various reactions typical of pyranone derivatives. These may include:

  • Electrophilic Aromatic Substitution: The methoxy group can act as an electron-donating group, facilitating electrophilic substitution at the aromatic ring.
  • Nucleophilic Addition: The carbonyl group in the pyranone structure can undergo nucleophilic addition reactions, particularly with alcohols or amines.
  • Condensation Reactions: The presence of hydroxymethyl and hydroxypropyl groups allows for potential condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

Pyranone derivatives have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some studies suggest that pyranones possess antimicrobial effects, making them candidates for developing new antibiotics.
  • Antioxidant Activity: The presence of hydroxyl groups in the structure may contribute to antioxidant properties, which help in scavenging free radicals.
  • Anti-inflammatory Effects: Certain pyranone derivatives have shown potential in reducing inflammation, indicating their usefulness in treating inflammatory diseases .

The synthesis of 2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- can be achieved through several methods:

  • Multicomponent Reactions: Combining starting materials such as phenylglyoxal hydrate, dimethylbarbituric acid, and appropriate catalysts can yield this compound through a series of reactions involving condensation and cyclization .
  • Reflux Methods: Utilizing solvents like ethanol under reflux conditions facilitates the reaction between the necessary precursors, promoting the formation of the desired pyranone structure.
  • Functional Group Manipulation: Post-synthesis modifications can be employed to introduce or alter functional groups such as hydroxymethyl and methoxy on the pyranone framework.

The applications of 2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- are diverse:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.
  • Chemical Intermediates: The compound may act as an intermediate in synthesizing more complex organic molecules in synthetic organic chemistry.

Interaction studies involving 2H-Pyran-2-one derivatives often focus on their mechanisms of action at the molecular level. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • In Vivo and In Vitro Studies: Testing the efficacy and safety of the compound in biological systems to better understand its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-. Here are some notable examples:

Compound NameStructureUnique Features
4-Hydroxy-6-methyl-2H-pyran-2-oneStructureContains a methyl group; known for antioxidant properties.
5-Hydroxymethyl-6-methylpyranoneStructureMethyl substitution; exhibits anti-inflammatory activity.
4-Methoxy-pyranoneStructureMethoxy group enhances lipophilicity; potential applications in drug formulation.

Uniqueness

The uniqueness of 2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy- lies in its specific combination of functional groups which may enhance its biological activity compared to other similar compounds. Its distinct structural features allow it to interact differently with biological targets, potentially leading to novel therapeutic applications.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

214.08412354 g/mol

Monoisotopic Mass

214.08412354 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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